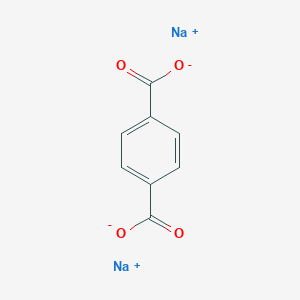
2-(3,4-Dihydroxyphenyl)-2-oxoacetic acid
Overview
Description
2-(3,4-Dihydroxyphenyl)-2-oxoacetic acid, also known as 3,4-Dihydroxyphenylacetic acid (DOPAC), is a metabolite of the neurotransmitter dopamine . It belongs to the class of organic compounds known as catechols, which are compounds containing a 1,2-benzenediol moiety .
Synthesis Analysis
This compound has been synthesized from 4-hydroxyphenylacetic acid via aerobic biotransformation using whole cell cultures of Arthrobacter protophormiae .Molecular Structure Analysis
The molecular formula of 2-(3,4-Dihydroxyphenyl)-2-oxoacetic acid is C8H8O4 . It is a dihydroxyphenylacetic acid having the two hydroxy substituents located at the 3- and 4-positions .Chemical Reactions Analysis
Dopamine can be metabolized into one of three substances, one of which is DOPAC. Both DOPAC and another substance, 3-methoxytyramine (3-MT), are degraded to form homovanillic acid (HVA). This degradation involves the enzymes monoamine oxidase (MAO) and catechol-O-methyl transferase (COMT) .Scientific Research Applications
1. Structural Characterization and Potential as an Antitumor and Antidiabetic Agent
2-Amino-2-oxoacetic acid, closely related to 2-(3,4-Dihydroxyphenyl)-2-oxoacetic acid, has been studied for its potential as an antitumor and antidiabetic agent. Its structural characterization through techniques like X-ray diffraction, FT-IR, NMR spectroscopy, and TGA-DSC analysis is significant in understanding its biological effects and mechanisms of action (Delgado et al., 2019).
2. Novel Synthesis Methods
A novel synthesis method for 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, a derivative of 2-oxoacetic acid, has been described. This method involves a direct oxidation reaction, highlighting the compound's relevance in synthetic chemistry and potential pharmaceutical applications (Pan et al., 2013).
3. Antioxidant Properties
Research on dihydroxy- and trihydroxyphenolic acids, which include compounds structurally similar to 2-(3,4-Dihydroxyphenyl)-2-oxoacetic acid, has revealed significant antioxidant properties. These studies are crucial for understanding the compound's potential health benefits and applications in treating oxidative stress-related conditions (Siquet et al., 2006).
4. Biochemical and Metabolic Studies
Studies have explored the biosynthesis and metabolism of hydroxyphenylacetic acids in plants. Understanding these metabolic pathways can provide insights into the natural occurrence and potential therapeutic uses of compounds like 2-(3,4-Dihydroxyphenyl)-2-oxoacetic acid (Kindl, 1969).
5. Biocatalysis for Synthesis
Laccase-catalyzed N-coupling of amines has been utilized to derivatize compounds like 3-(3,4-dihydroxyphenyl)-propionic acid, which is structurally related to 2-(3,4-Dihydroxyphenyl)-2-oxoacetic acid. This biocatalysis method demonstrates the compound's relevance in the synthesis of novel derivatives with potential pharmaceutical applications (Mikolasch et al., 2002).
Future Directions
Research on 2-(3,4-Dihydroxyphenyl)-2-oxoacetic acid and similar compounds is ongoing, with a focus on their potential applications in the pharmaceutical, food, cosmetic, and functional material industries . Further investigation of the enzyme 4-hydroxyphenylacetate-3-hydroxylase (4HPA3H), which is involved in the synthesis of this compound, is also a current trend .
properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O5/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,9-10H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZXTILLSIEXRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dihydroxyphenyl)-2-oxoacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11-Chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B159237.png)










![4-[[(3S,5R,6R,8S,9S,10R,13R,14S,17R)-6-acetyloxy-5-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid](/img/structure/B159262.png)

![[Difluoro(isocyanato)methyl]benzene](/img/structure/B159266.png)